Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure. Let’s break it down:
Methyl Ester: The compound contains a methyl ester group (methyl carboxylate), which plays a crucial role in its reactivity and stability.
Thiazole Ring: The thiazole ring contributes to its aromatic character and influences its chemical properties.
Isoquinoline Moiety: The isoquinoline fragment adds complexity and potential biological activity.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One possible synthetic route includes the following key transformations:
Formation of Isoquinoline Intermediate: Start with an isoquinoline derivative and introduce the necessary functional groups.
Thiazole Formation: Cyclization of the isoquinoline intermediate with a thioamide precursor to form the thiazole ring.
Esterification: Introduce the methyl ester group using appropriate reagents.
Industrial Production:: While industrial-scale production methods may vary, researchers have explored efficient routes to synthesize this compound. Optimization for yield, cost, and scalability is essential.
Chemical Reactions Analysis
Reactivity::
Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially at physiological pH. Care must be taken when considering its pharmacological applications.
Reduction/Oxidation: The compound may undergo reduction or oxidation reactions, affecting its stability and biological activity.
Hydrolysis: Acidic or basic conditions.
Thiazole Formation: Thioamide, cyclization reagents.
Esterification: Acid-catalyzed esterification.
Major Products:: The final product is Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate.
Scientific Research Applications
This compound has diverse applications:
Medicine: Investigate its potential as a drug candidate, considering its unique structure and reactivity.
Chemical Biology: Explore its interactions with biomolecules.
Industry: Evaluate its use in materials science or catalysis.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets, affecting cellular processes. Further research is needed to elucidate these pathways.
Biological Activity
Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, isoquinoline moiety, and methoxyethyl group, which contribute to its unique biological properties. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that the compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies have shown that derivatives of isoquinoline compounds possess significant antitumor properties. For instance, compounds with similar structures were found to inhibit the proliferation of cancer cells in vitro and in vivo models .
- Antiviral Effects : Some derivatives have demonstrated antiviral activity against viruses such as coronaviruses. In a comparative study, certain isoquinoline derivatives showed promising inhibition rates against human coronavirus strains .
- Anti-inflammatory Properties : Compounds incorporating thiazole and isoquinoline structures have been reported to exhibit anti-inflammatory effects through the modulation of inflammatory pathways .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression or viral replication.
- Interaction with Cellular Pathways : It may modulate signaling pathways related to cell growth and apoptosis.
- Binding Affinity : The structural components enable strong binding to target proteins or receptors, enhancing its efficacy.
Case Studies
Several studies have evaluated the biological activity of related compounds:
Compound | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
THIQ Derivative A | Antiviral (HCoV) | 47 ± 2 | |
THIQ Derivative B | Antitumor (MRC-5) | 670 ± 29 | |
Thiazole Compound C | Anti-inflammatory | - |
These studies highlight the potential of thiazole and isoquinoline derivatives in therapeutic applications.
Properties
Molecular Formula |
C21H23N3O5S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
methyl 2-[[2-(2-methoxyethyl)-1-oxoisoquinoline-4-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H23N3O5S/c1-12(2)17-16(20(27)29-4)22-21(30-17)23-18(25)15-11-24(9-10-28-3)19(26)14-8-6-5-7-13(14)15/h5-8,11-12H,9-10H2,1-4H3,(H,22,23,25) |
InChI Key |
SIRGXVVVKZPBCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)CCOC)C(=O)OC |
Origin of Product |
United States |
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